molecular formula C9H6N2O2 B3045351 4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde CAS No. 1053655-64-3

4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde

Cat. No.: B3045351
CAS No.: 1053655-64-3
M. Wt: 174.16
InChI Key: MWUSSNLJNRRHBK-UHFFFAOYSA-N
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Description

4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde is an amide compound with a molecular weight of 174.16 and a molecular formula of C9H6N2O2 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride (1.1 equiv) in the presence of K2CO3 (1 equiv), which yields (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime (8) in 58% yield . Additionally, new 3-(4-chlorophenyl or 4-fluorophenyl)-6-iodo-4-oxo-3,4-dihydroquinazoline derivatives have been synthesized, which have Schiff bases, oxazolone, imidazolidine, pyrazolidine, pyridine, pyrimidine, and various substituted C-2 .


Molecular Structure Analysis

The molecular structure of this compound was fully characterized, and the conformation of the oxime was supported by single crystal x-ray diffractometry .


Chemical Reactions Analysis

The reaction of 4-oxo-3,4-dihydroquinazoline-2-carbaldehyde with hydroxylamine hydrochloride (1.1 equiv) in the presence of K2CO3 (1 equiv) gave (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime (8) in 58% yield . The high reactivity of 4-oxo-1,4-dihydropyridine-3-carboxylates synthesized provides easy access to 2,4,6-triaryl-substituted and 1,2,5,6-tetrasubstituted nicotinates .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 174.16 and a molecular formula of C9H6N2O2 . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Synthesis and Characterization

  • 4-Oxo-3,4-dihydroquinazoline derivatives are synthesized and characterized for various applications. For example, the compound (E)-4-oxo-3,4-dihydroquinazoline-2-carbaldehyde oxime was created using hydroxylamine hydrochloride and K2CO3, yielding a 58% success rate. This compound's structure was further supported by single crystal x-ray diffractometry (Kalogirou et al., 2021).

Antimicrobial Activities

  • Some 4-Oxo-3,4-dihydroquinazoline derivatives exhibit antimicrobial properties. For instance, certain 2, 3-dihydroquinazolin-4 (1H)-ones and bis 2, 3-dihydroquinazolin-4 (1H)-ones synthesized using montmorillonite-K10 as a catalyst showed moderate to significant antibacterial activities against various bacterial strains (Sina et al., 2020).

Catalytic Applications

  • 4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde derivatives have been used in catalysis. For example, ruthenium(II) complexes containing 2-oxo-1,2-dihydroquinoline-3-carbaldehyde thiosemicarbazone ligands showed potential as catalysts for dehydrogenative amide synthesis (Selvamurugan et al., 2017).

Pharmacological Potential

  • Derivatives of 4-oxo-3,4-dihydroquinazoline are recognized for their pharmacological potential. They have been studied for their central neurotropic effects, showing properties such as hypnotic, anticonvulsant, and antidepressant activities. Specific derivatives have been compared to reference drugs like Imipramine and Depakine for their effectiveness (Ovsjanykova et al., 2016).

Synthesis of Novel Compounds

  • This compound is utilized in the synthesis of novel compounds with potential biological applications. For instance, new 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines have been synthesized and evaluated for their anti-HIV, antitubercular, and antibacterial properties (Sulthana M.T et al., 2019).

Mechanism of Action

While the specific mechanism of action for 4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde is not mentioned in the search results, it’s worth noting that quinazoline derivatives are known to possess remarkable anti-inflammatory activity as NOS-II, TNF-a, IMPDH-II, MAPK, PDE-3, and PDE-4 inhibitors .

Future Directions

While specific future directions for 4-Oxo-3,4-dihydroquinazoline-8-carbaldehyde were not found in the search results, it’s worth noting that halogen-containing heterocyclic moieties have attracted attention due to the ability of halogen to act as polar hydrogen or hydroxyl mimic. Substitution of hydrogen by halogen has been a strategy in designing molecules for biological studies . This suggests potential future research directions in exploring the effects of halogen substitution in this compound and its derivatives.

Properties

IUPAC Name

4-oxo-3H-quinazoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-4-6-2-1-3-7-8(6)10-5-11-9(7)13/h1-5H,(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUSSNLJNRRHBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)C(=O)NC=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653286
Record name 4-Oxo-1,4-dihydroquinazoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-64-3
Record name 3,4-Dihydro-4-oxo-8-quinazolinecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053655-64-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Oxo-1,4-dihydroquinazoline-8-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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